2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione
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Overview
Description
“2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione” is a chemical compound that is derived from indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Synthesis Analysis
The synthesis of indane-1,3-dione and its derivatives involves various chemical reactions . For instance, by dehydration in acidic conditions (HCl/H2SO4), certain compounds could be converted to related structures .Chemical Reactions Analysis
Indane-1,3-dione is involved in numerous chemical reactions, enabling access to this scaffold and its most common derivatives . Specific reactions involving “2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione” are not detailed in the search results.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , have been found to exhibit antimicrobial properties . This makes them potentially useful in the development of new antibiotics and other antimicrobial agents.
Antiretroviral Activity
Thiazole derivatives have also been found to have antiretroviral properties . This suggests potential applications in the treatment of viral infections, including HIV/AIDS.
Antifungal Activity
The antifungal properties of thiazole derivatives could make them useful in the treatment of fungal infections.
Anticancer Activity
Thiazole derivatives have shown potential as anticancer agents . They could be used in the development of new treatments for various types of cancer.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives suggest potential applications in the treatment of inflammatory conditions.
Antioxidant Activity
Some thiazole derivatives have been found to exhibit potent antioxidant activity . This could make them useful in a variety of applications, from health supplements to preservatives.
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests they could be used in the development of new drugs for this condition.
Antihypertensive Activity
The antihypertensive properties of thiazole derivatives could make them useful in the treatment of high blood pressure.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on their specific biological activity . For example, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or act as antioxidants .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways related to their biological activities . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, thereby exerting an antimicrobial effect .
Result of Action
For example, an antimicrobial thiazole derivative might result in the death of bacterial cells, while an anti-inflammatory derivative might reduce inflammation at the cellular level .
properties
IUPAC Name |
3-hydroxy-2-[(E)-(4-phenyl-1,3-thiazol-2-yl)iminomethyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c22-17-13-8-4-5-9-14(13)18(23)15(17)10-20-19-21-16(11-24-19)12-6-2-1-3-7-12/h1-11,22H/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBXZEOPANOBJF-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione |
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